1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

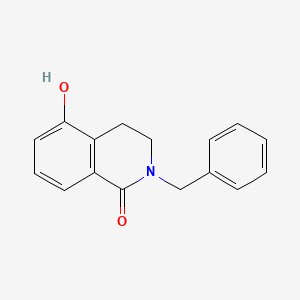

The compound “1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring and a piperidine ring. Imidazole rings are five-membered planar rings, which include two nitrogen atoms and are prevalent in biological materials. Piperidine is a six-membered ring with one nitrogen atom. It is a common structure in many pharmaceuticals and alkaloids .

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the piperidine ring .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The presence of the sulfonyl group could potentially introduce some polarity to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could potentially make the compound more polar and could influence its solubility in different solvents .Applications De Recherche Scientifique

Anticancer Potential

A study focused on the synthesis of new propanamide derivatives that include piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds were evaluated for their anticancer properties. The research synthesized various derivatives through a sequence of chemical reactions, ultimately testing their anticancer activity. Some compounds exhibited strong anticancer effects, indicating the potential of these derivatives as anticancer agents. Further in vivo studies are recommended to determine their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition

Another study explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase enzyme. Molecular docking studies were also conducted to understand the binding affinity and orientation of these compounds within the active sites of the human BChE protein. This research underscores the biological significance of these compounds in enzyme inhibition processes, which could be pivotal for developing treatments for diseases where enzyme regulation is necessary (Khalid et al., 2016).

Novel Heterocyclic Amino Acids

Research into the synthesis of novel heterocyclic amino acids resulted in the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds serve as new chiral and achiral building blocks for chemical synthesis. The study detailed the regioselective synthesis of these compounds, providing a valuable resource for further pharmaceutical and chemical research (Matulevičiūtė et al., 2021).

Antioxidant Properties

An investigation into pyrazolopyridine derivatives revealed their potential antioxidant properties. These compounds were synthesized and evaluated for their ability to protect DNA from oxidative damage. Such antioxidant capabilities are crucial for developing new therapeutic agents to combat oxidative stress-related diseases (Gouda, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQFVIHELXKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)

![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)

![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)